

Application Notes and Protocol for the Novel Object Recognition (NOR) Test

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Compound of Interest

Compound Name: UoS12258

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Note: The specific protocol identifier "**UoS12258**" did not correspond to a publicly available, standardized protocol. Therefore, this document provides a comprehensive and standardized protocol for the Novel Object Recognition (NOR) test based on established scientific literature and best practices. This protocol is intended for researchers, scientists, and drug development professionals investigating learning and memory in rodent models.

The Novel Object Recognition (NOR) test is a widely used behavioral assay to evaluate aspects of learning and memory, particularly recognition memory, in rodents.[1][2] The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[2][3][4] This non-aversive and relatively low-stress test is a powerful tool in preclinical research for assessing the cognitive effects of genetic modifications, pharmacological agents, or pathological conditions like Alzheimer's disease.[5][6][7]

Principle of the Test

The NOR test consists of three main phases: habituation, familiarization (or training), and testing.[5] During the habituation phase, the animal is allowed to explore the empty testing arena to acclimate to the environment. In the familiarization phase, the animal is exposed to two identical objects. After a retention interval, during the testing phase, one of the familiar objects is replaced with a novel object. The amount of time the animal spends exploring the novel object compared to the familiar one is measured as an index of recognition memory.[1][3] A preference for the novel object indicates that the animal remembers the familiar object.[8]

Experimental Protocol

This protocol is designed for mice, but can be adapted for rats by adjusting the arena and object sizes.

Materials

- **Testing Arena:** A square or circular open field arena (e.g., 40 x 40 x 40 cm for mice).[9] The material should be non-porous and easy to clean (e.g., Plexiglas).[1][9] Using frosted or opaque walls can minimize external distractions.[9]
- **Objects:** Two sets of three identical objects are needed (one set for familiarization, one for the novel object, and a spare). Objects should be of similar size and complexity but differ in shape, color, or texture.[2] They should be heavy enough that the animals cannot easily move them and made of a material that is resistant to biting and easy to clean (e.g., hard plastic, metal, or wood).[9][10]
- **Video Recording and Analysis System:** A camera mounted above the arena to record the sessions.[1] Tracking software (e.g., Noldus EthoVision XT, ANY-maze) is recommended for accurate and automated data collection.[1][3]
- **Cleaning Solution:** 70% ethanol or another suitable disinfectant to clean the arena and objects between trials to eliminate olfactory cues.[9][10]
- **Timer**
- **Personal Protective Equipment (PPE):** Lab coat and gloves.[1]

Experimental Procedure

The NOR test is typically conducted over two to three days.[1][2]

Day 1: Habituation

- Acclimate the mice to the testing room for at least 30-60 minutes before the start of the session.[1][10]
- Gently place each mouse individually into the center of the empty testing arena.

- Allow the mouse to freely explore the arena for 5-10 minutes.[1][10]
- After the habituation period, return the mouse to its home cage.
- Thoroughly clean the arena with 70% ethanol and allow it to dry completely before the next mouse is introduced.[10]

Day 2: Familiarization (Training Trial - T1)

- Place two identical objects in opposite, symmetrical corners of the arena.[5] The objects should be secured to the floor of the arena if necessary to prevent displacement by the animal.[2]
- Gently place the mouse into the arena, equidistant from both objects, with its back to the objects.[5]
- Allow the mouse to explore the objects for a set period, typically 5-10 minutes.[1][10]
- Record the session for later analysis. The primary measure is the time spent exploring each object. Exploration is defined as the mouse's nose being directed at the object within a close proximity (e.g., <2 cm) and includes sniffing or touching the object with its nose or paws.[4][10]
- After the session, return the mouse to its home cage.
- Clean the arena and objects thoroughly.

Day 2 or 3: Testing Trial (T2)

- The testing trial is conducted after a specific retention interval, which can be varied to test short-term (e.g., 1-2 hours) or long-term (e.g., 24 hours) memory.[1][2]
- In the arena, replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.[2]
- Place the mouse back into the center of the arena.
- Allow the mouse to explore for 5-10 minutes and record the session.[2]

- Measure the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
- Return the mouse to its home cage and clean the apparatus and objects.

Data Presentation and Analysis

Quantitative data from the NOR test should be clearly structured for comparison. The primary metric is the Discrimination Index (DI), which reflects the preference for the novel object.

Key Parameters to Measure

- T_novel: Time spent exploring the novel object.
- T_familiar: Time spent exploring the familiar object.
- Total Exploration Time: T_novel + T_familiar. A minimum total exploration time (e.g., 20 seconds) is often used as a criterion for including an animal in the analysis to ensure sufficient interaction with the objects.[\[2\]](#)

Calculation of Discrimination Index

The Discrimination Index can be calculated in several ways. A common formula is:

$$DI = (T_{\text{novel}} - T_{\text{familiar}}) / (T_{\text{novel}} + T_{\text{familiar}})[\[11\]](#)$$

A positive DI value indicates a preference for the novel object, a DI of zero suggests no preference, and a negative DI indicates a preference for the familiar object.

Another common metric is the Preference Score, calculated as:

$$\text{Preference Score (\%)} = (T_{\text{novel}} / (T_{\text{novel}} + T_{\text{familiar}})) \times 100$$

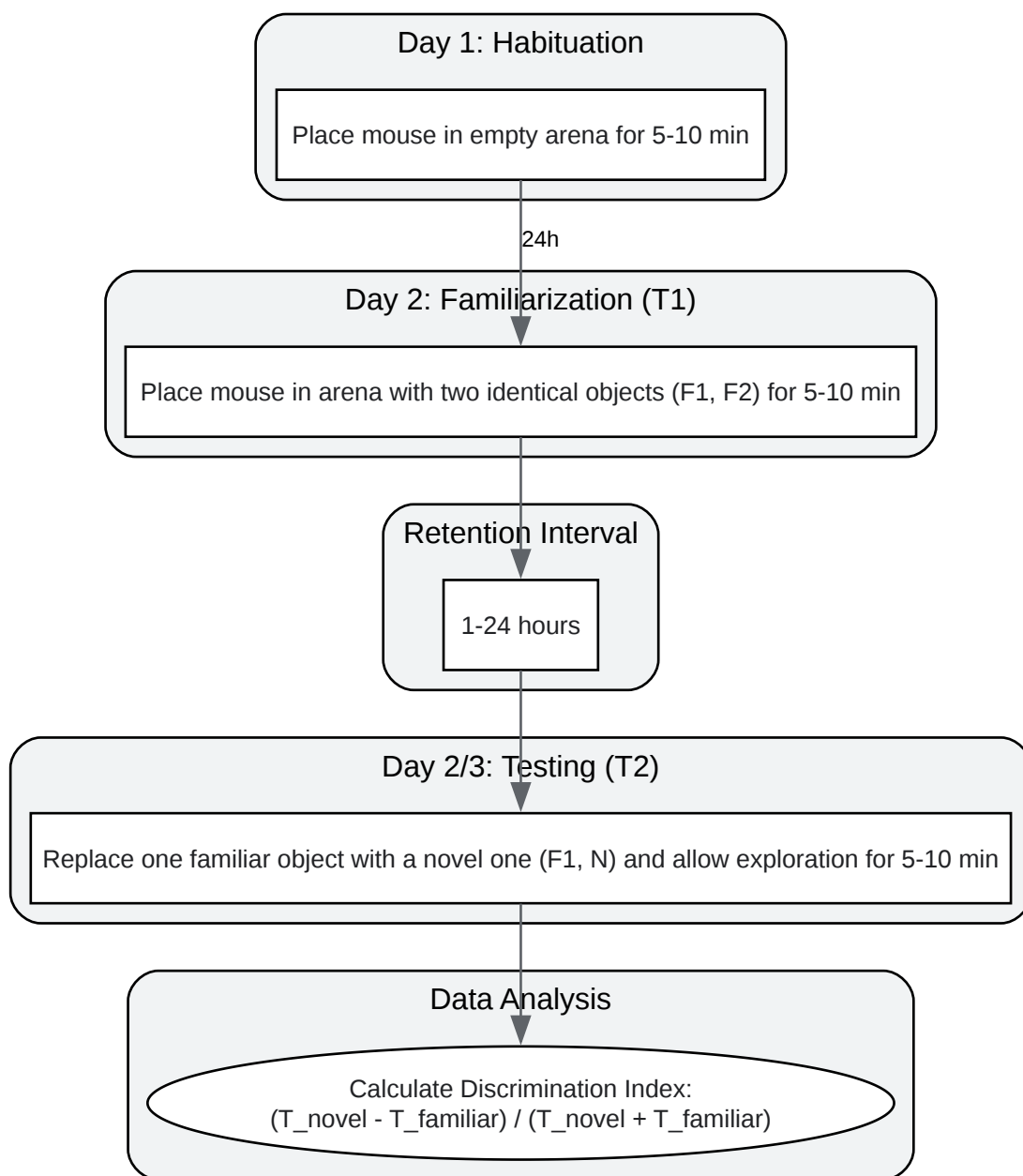
A score above 50% indicates a preference for the novel object.

Sample Data Table

Group	Animal ID	T_familiar (s)	T_novel (s)	Total Exploration (s)	Discrimination Index (DI)
Control	C1	15.2	35.8	51.0	0.40
C2	12.5	30.1	42.6	0.41	0.05
C3	18.1	40.2	58.3	0.38	
Treatment X	T1	22.5	25.1	47.6	
T2	20.8	21.5	42.3	0.02	-0.004
T3	24.1	23.9	48.0	-0.004	

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow Diagram

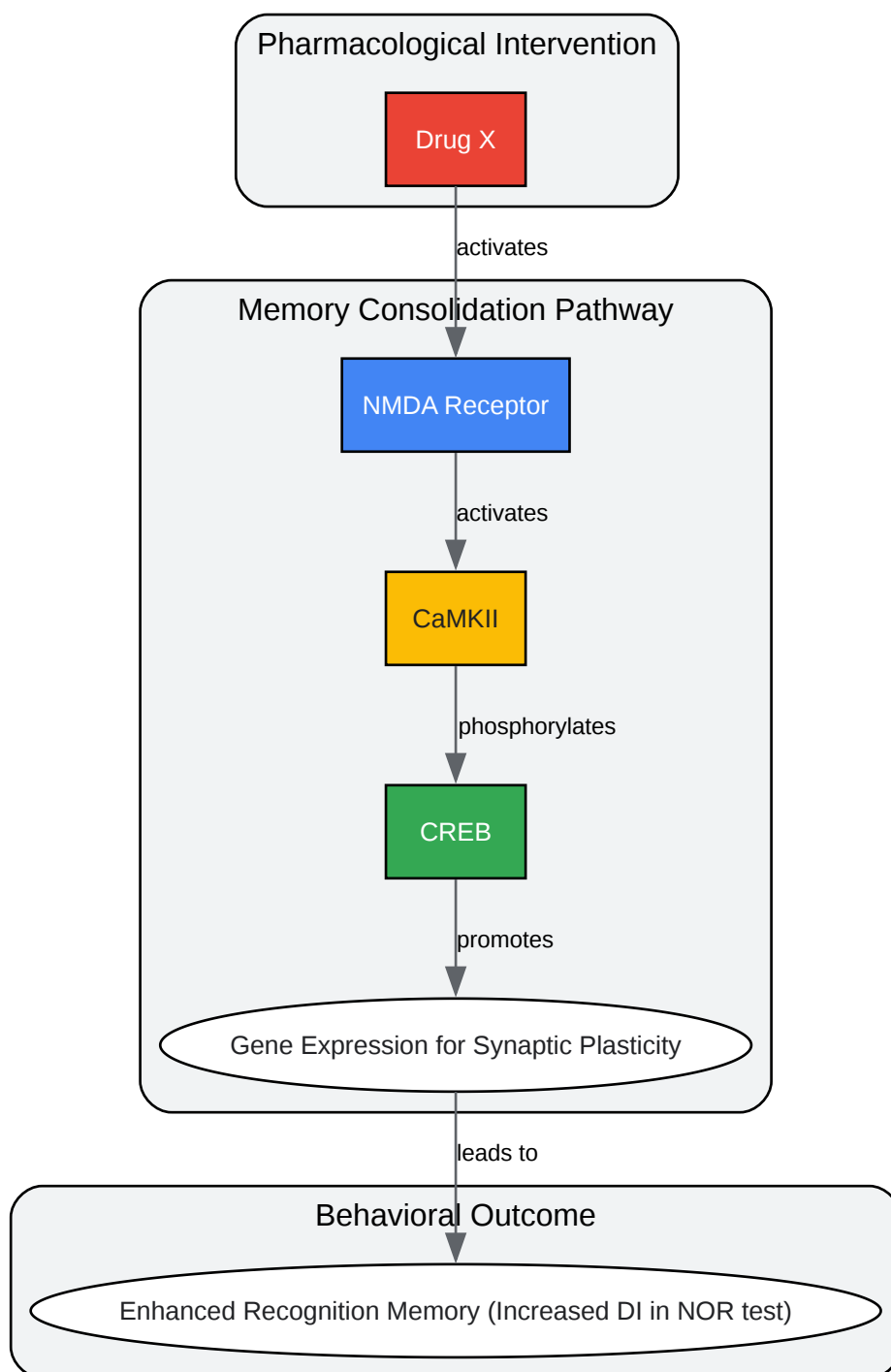


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Caption: Experimental workflow for the Novel Object Recognition (NOR) test.

Hypothetical Signaling Pathway Diagram

This diagram illustrates a hypothetical signaling pathway that could be investigated using the NOR test to assess the effects of a drug on memory consolidation.



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